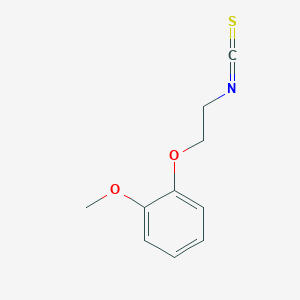

1-(2-Isothiocyanatoethoxy)-2-methoxybenzene

Overview

Description

The compound “3-(2-isothiocyanatoethoxy)prop-1-ene” has a molecular weight of 143.21 . It’s worth noting that isothiocyanates are a class of organic compounds that contain an isothiocyanate functional group (-N=C=S), which is known for its characteristic pungent smell .

Synthesis Analysis

Isothiocyanates can be produced by reacting a dithiocarbamate with a cyanogen halide, preferably cyanogen chloride, in the presence of water . This process involves the use of an inert organic solvent and a base at a temperature between -10°C and +50°C .Chemical Reactions Analysis

Reactions of 2-vinyloxyethyl isothiocyanate with aliphatic halocarboxylic acids give rise to their 1-(2-isothiocyanatoethoxy)ethyl esters in quantitative yields . An unusual rearrangement of 1-(2-isothiocyanatoethoxy)ethyl chloro (bromo)acetate and 3-bromopropanoate to 5-aza-7-chloro (bromo)-4-oxo-3-thiaheptanoic and to 6-aza-8-bromo-5-oxo-4-thiaoctanoic acids, respectively, was observed .Physical And Chemical Properties Analysis

The compound “Ethanol, 2-(2-isothiocyanatoethoxy)-” has a molecular weight of 147.2, a boiling point of 283.4±20.0 °C (Predicted), and a density of 1.13±0.1 g/cm3 (Predicted) .Scientific Research Applications

Crystal Structure Analysis

The crystal structure of organometallic compounds like 1-lithio-2-methoxybenzene, a closely related compound, has been studied using single-crystal X-ray diffraction techniques. These studies are significant for understanding the structural properties and coordination in organolithium compounds, which are crucial for various synthetic applications (Harder et al., 1988).

Ligand-Pair Formation in Complexes

Research on ligand-pair formation, as in the case of 1-(salicylideneimino)-2-methoxybenzene and triphenyltin isothiocyanate, provides insights into the formation of pseudo-complexes. These findings contribute to our understanding of molecular interactions and complex formation in organic chemistry (Charland et al., 1989).

Reductive Electrophilic Substitution

The use of 1-2-Dimethoxy-3-methoxymethoxybenzene in reductive electrophilic substitution to synthesize various 1-oxy-2,3-dicarbobenzenes illustrates the application of methoxybenzene derivatives in organic synthesis. This research has implications for developing new synthetic routes in medicinal and organic chemistry (Azzena et al., 1993).

Structural Analysis of Methoxybenzene Derivatives

Studies on the structures of various methoxybenzenes, such as 1,2-dimethoxy-4-nitrobenzene, offer valuable data for understanding molecular geometry, hydrogen bonding, and packing in solid states. This research is fundamental to the field of crystallography and material science (Fun et al., 1997).

Catalytic Conversion in Biomass Lignin

The catalytic conversion of anisole (methoxybenzene) to gasoline-range molecules using bifunctional Pt/HBeta catalysts demonstrates the application of methoxybenzene derivatives in biofuel production. This research provides insights into the efficient conversion of biomass into valuable chemical products (Zhu et al., 2011).

Metallation Reactions

Investigations into the metallation reactions of (alkylthio)methoxybenzenes with different metallating agents inform the design of regioselective synthetic processes in organic and organometallic chemistry. Understanding these reactions can lead to the development of new compounds with potential pharmaceutical applications (Cabiddu et al., 1993).

properties

IUPAC Name |

1-(2-isothiocyanatoethoxy)-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-12-9-4-2-3-5-10(9)13-7-6-11-8-14/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAYYHOCBFQTIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCN=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Isothiocyanatoethoxy)-2-methoxybenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

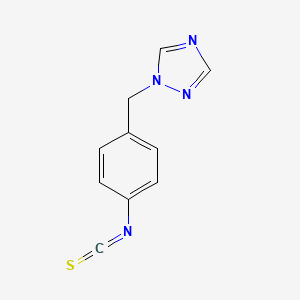

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B3163910.png)